molecular formula C6H7BrN2O B2607638 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine CAS No. 1823967-16-3

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B2607638
CAS No.: 1823967-16-3
M. Wt: 203.039
InChI Key: FIXVUVZJPMXIJP-UHFFFAOYSA-N
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Description

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted imidazole with an appropriate oxazine precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
  • 2-fluoro-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
  • 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Uniqueness

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogen-substituted analogs may not. This makes it particularly valuable in applications where such interactions are crucial.

Properties

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-3-9-1-2-10-4-6(9)8-5/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXVUVZJPMXIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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